5-Quinolinemethanamine,-propyl-
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Overview
Description
5-Quinolinemethanamine,-propyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a quinoline ring attached to a methanamine group, which is further substituted with a propyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolinemethanamine,-propyl- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination of the quinoline ring. This involves the reaction of the quinoline derivative with formaldehyde and a reducing agent such as sodium borohydride.
Substitution with Propyl Group: The propyl group can be introduced through alkylation reactions. This involves the reaction of the intermediate quinoline derivative with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of 5-Quinolinemethanamine,-propyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Quinolinemethanamine,-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Quinolinemethanamine,-propyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its ability to inhibit DNA synthesis and interfere with bacterial enzymes makes it a promising candidate for drug development.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives
Industrial Chemistry: The compound is used in the production of dyes, catalysts, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Quinolinemethanamine,-propyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, it can interfere with enzyme activity by binding to the active sites, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 5-Quinolinemethanamine,-propyl-, known for its antimicrobial and antimalarial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activity.
Uniqueness
5-Quinolinemethanamine,-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring, methanamine group, and propyl group allows for versatile reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-quinolin-5-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13/h3-4,6-9,12H,2,5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEQQIHJUQCTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C2C=CC=NC2=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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